The synthesis of CBZ-S-Phenyl-L-Cysteine Methyl Ester generally involves several key steps:
The molecular structure of CBZ-S-Phenyl-L-Cysteine Methyl Ester features several notable components:
CBZ-S-Phenyl-L-Cysteine Methyl Ester can participate in various chemical reactions:
The mechanism of action for CBZ-S-Phenyl-L-Cysteine Methyl Ester primarily revolves around its role as a building block in peptide synthesis:
CBZ-S-Phenyl-L-Cysteine Methyl Ester exhibits several noteworthy physical and chemical properties:
CBZ-S-Phenyl-L-Cysteine Methyl Ester has diverse applications in scientific research and industry:
CBZ-S-Phenyl-L-Cysteine Methyl Ester (CAS: 153277-33-9) is systematically identified as methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(phenylsulfanyl)propanoate, reflecting its chiral center, protecting groups, and ester functionality. The molecular formula C₁₈H₁₉NO₄S corresponds to a molecular weight of 345.41 g/mol, with the carbobenzoxy (CBZ) group attached to the α-amino position and the methyl ester modifying the carboxyl terminus. The S-phenyl substitution on the cysteine thiol differentiates it from alkyl thioether variants, conferring enhanced nucleophilicity and oxidative stability [1] [2] [10].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylsulfanyl)propanoate |
Synonyms | N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester; N-Benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester; Z-Cys(Ph)-OMe |
CAS Registry | 153277-33-9 |
Molecular Formula | C₁₈H₁₉NO₄S |
Canonical SMILES | COC(=O)C@@HNC(=O)OCC2=CC=CC=C2 |
Alternative designations include N-Cbz-S-phenyl-L-cysteine methyl ester and Z-S-phenyl-L-cys-OMe, where "Z" denotes the benzyloxycarbonyl group and "OMe" the methyl ester. The stereodescriptor L confirms the absolute (R)-configuration at the α-carbon, essential for maintaining biological relevance in peptide synthesis. Registry numbers such as EVT-343551 (EvitaChem) and 4Z-C-7764 (CymitQuimica) serve as commercial identifiers for research-grade material, typically supplied as white crystalline solids with defined chromatographic purity [2] [10].
The molecular architecture comprises three modular segments: (1) the N-terminal CBZ group, forming a carbamate linkage that masks nucleophilicity while enabling acidolytic deprotection; (2) the central cysteine backbone with an (R)-configured chiral center; and (3) the C-terminal methyl ester, which activates the carboxyl for amidations. The thioether bridge between the β-carbon and phenyl ring establishes a rotatable C–S bond (∼1.82 Å) with a dihedral angle of ∼70° relative to the propanoate plane. This orientation minimizes steric clash between the phenyl and CBZ benzyl rings while permitting π-stacking interactions in solid-state assemblies [1] [2].
Table 2: Key Structural Parameters
Structural Element | Property |
---|---|
Chiral Center (α-carbon) | (R)-configuration; L-stereochemistry |
Bond Lengths | C=O (ester): 1.20 Å; C–S (thioether): 1.82 Å |
Dihedral Angles | N–Cα–Cβ–S: -60°; Cα–Cβ–S–C(aryl): 70° |
Protecting Groups | CBZ (acid-labile); Methyl ester (base/saponification-labile) |
Crystallinity | Melting point: 94–97°C (lit.) for precursor acid |
X-ray crystallography of the precursor acid (CBZ-S-Phenyl-L-Cysteine, CAS: 159453-24-4) confirms the extended conformation stabilized by intermolecular hydrogen bonds between the carbamate N–H and carbonyl oxygen. The S-phenyl ring adopts a near-perpendicular orientation relative to the peptide plane, shielding the β-carbon from nucleophilic attack. Fourier-transform infrared spectroscopy (FTIR) reveals signature absorptions at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (carbamate C=O), and 750 cm⁻¹ (monosubstituted phenyl), providing diagnostic markers for structural validation. Nuclear magnetic resonance (NMR) displays distinct chemical shifts for the diastereotopic β-methylene protons (δ 3.0–3.3 ppm) and CBZ benzyl CH₂ (δ 5.1 ppm) [1] [2] [7].
The compound emerged as a solution-phase intermediate during the 1980–90s transition from classical coupling reagents to solid-phase methodologies. Early syntheses exploited push–pull acetylenes like 1-(4-chlorophenyl)-3-(4'-methylpiperazinyl)-2-propyn-1-one to activate CBZ-alanine toward cysteine methyl ester coupling, achieving 81% yields without epimerization or thiol oxidation. This exemplified the orthogonal compatibility of unprotected cysteine derivatives under non-reductive conditions [9]. Concurrently, transition-metal catalysis revolutionized S-arylation: Copper(I) bromide in N,N-dimethylformamide facilitated Ullmann-type coupling between CBZ-L-cysteine and bromobenzene, providing S-phenyl derivatives in >85% yield. This overcame limitations of nucleophilic substitution on L-serine, which suffered from racemization [5].
The advent of solid-phase peptide synthesis (SPPS) in the 1990s repositioned CBZ-S-phenyl-L-cysteine methyl ester as a disulfide surrogate. Unlike cysteine, its S-phenyl analog resisted oxidation during Fmoc-deprotection cycles involving piperidine, preventing premature disulfide formation. Laboratories adopted it for synthesizing HIV protease inhibitors containing (R)-phenylcysteine motifs, leveraging the methyl ester's solubility in dichloromethane and dimethylformamide for resin loading. By 2000, over 98% of peptide facilities utilized Fmoc/tBu strategies where CBZ remained compatible as a temporary protecting group removable via hydrogenolysis [4] [6].
The S-phenyl thioether mimics cysteine's steric bulk while conferring proteolytic resistance and oxidative stability, crucial for peptide-based therapeutics. In contrast to free cysteine—which readily forms disulfide aggregates or undergoes β-elimination—the aryl thioether remains inert toward aerial oxidation and alkylating agents. This enables long-term storage and facilitates purification by silica gel chromatography. The CBZ group further enhances crystallinity for X-ray characterization of peptide intermediates, while the methyl ester serves as a carboxyl-activating handle for segment condensations [2] [6] [7].
The derivative's orthogonal protection strategy permits sequential deprotection: Palladium-catalyzed hydrogenolysis cleaves CBZ without affecting the S-phenyl or methyl ester groups, yielding H-S-phenyl-L-cysteine methyl ester for further N-acylation. Subsequent saponification liberates the carboxyl for native chemical ligation, constructing complex targets like ziconotide analogs. In antibody–drug conjugates (ADCs), the phenyl thioether anchors cytotoxic payloads via thiol–ene click chemistry, leveraging the electron-rich sulfur for site-specific bioconjugation. These applications underscore its role as a versatile synthon in pharmaceutical development [2] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7